3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c24-19-10-6-11-20-22(19)26-23(31-20)27(15-18-9-4-5-13-25-18)21(28)12-14-32(29,30)16-17-7-2-1-3-8-17/h1-11,13H,12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRKOEHSVNMESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(Benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzylsulfonyl group, a chlorobenzo[d]thiazole moiety, and a pyridin-2-ylmethyl substituent. The unique arrangement of these functional groups contributes to its promising pharmacological properties, particularly in antimicrobial and anticancer research.
- Molecular Formula : C23H20ClN3O3S2
- Molecular Weight : 486.0 g/mol
- CAS Number : 922488-79-7
The biological activity of this compound primarily revolves around its interactions with specific proteins and enzymes:
-
Antimicrobial Activity :
- The compound has shown significant efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. This suggests its potential as an anti-tuberculosis agent targeting the enzyme HisG, which is crucial for bacterial survival.
- Additional studies indicate that similar benzothiazole derivatives possess antibacterial properties, often through mechanisms involving the inhibition of essential bacterial enzymes such as LD-carboxypeptidase .
- Anticancer Potential :
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds related to 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide:
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction mechanisms of this compound with biological targets:
- Target Proteins : Docking simulations have indicated strong binding affinities to proteins associated with tuberculosis and cancer.
- Binding Sites : The sulfonyl and chlorobenzo[d]thiazole groups are critical for effective binding, enhancing the compound's reactivity and specificity towards target enzymes.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzothiazole-based compounds against various bacterial strains, indicating that modifications to the benzothiazole ring can enhance antibacterial activity. For instance, the presence of specific substituents, such as chloro or methoxy groups, can improve efficacy against resistant strains of bacteria like Pseudomonas aeruginosa .
| Compound | Activity Against Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | Pseudomonas aeruginosa | 32 |
| Benzothiazole Derivative A | Staphylococcus aureus | 16 |
| Benzothiazole Derivative B | Escherichia coli | 64 |
Anticancer Properties
The compound also shows promise in anticancer research. Studies have identified that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This property makes them potential candidates for developing new anticancer therapies .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
Photophysical Properties
The photophysical characteristics of this compound have been explored for applications in organic light-emitting diodes (OLEDs). The incorporation of benzothiazole enhances the light-emitting properties, making it suitable for optoelectronic devices .
Study on Antimicrobial Efficacy
In a comparative study involving several benzothiazole derivatives, the compound was evaluated for its antibacterial activity against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the sulfonamide group significantly influenced the antibacterial potency, with the title compound exhibiting superior activity compared to other derivatives tested .
Investigation of Anticancer Mechanisms
A detailed investigation into the mechanisms of action revealed that the compound could trigger mitochondrial-mediated apoptosis in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitutions
Table 1: Key Structural Differences Among Propanamide Derivatives
Key Observations :
- The 4-chlorobenzo[d]thiazol-2-yl group is shared with GB1–GB3 (), which exhibit strong biological activity, suggesting this moiety is critical for target engagement .
- The N-(pyridin-2-ylmethyl) substituent introduces a basic nitrogen atom, which may enhance bioavailability compared to simpler alkyl or aryl groups in analogs .
Table 2: Activity Profiles of Selected Analogs
Analysis :
- The 4-chlorobenzo[d]thiazol-2-yl group in GB1 correlates with HDAC inhibition, suggesting the target compound may share similar targets .
- The benzylsulfonyl group could mimic sulfonamide-based inhibitors (e.g., ’s thiazolo-triazolyl derivatives), which often target enzymes like carbonic anhydrase or proteases .
Q & A
Q. What are the recommended synthetic routes for 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, and how do reaction conditions influence yield?
The synthesis of benzothiazole and sulfonamide derivatives typically involves multi-step reactions. For example, coupling benzothiazole amines with sulfonyl chlorides or activated carbonyl intermediates under reflux conditions in polar aprotic solvents (e.g., acetic acid or DMF). Key steps include:
- Sulfonylation : Reacting a benzothiazole-2-amine precursor with a benzylsulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- N-Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, often using potassium carbonate as a base in DMF at 60–80°C . Yields (16–59% in related compounds) depend on purification methods (e.g., column chromatography, recrystallization) and stoichiometric ratios of reagents. Low yields may arise from steric hindrance or competing side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : H and C NMR are essential for verifying the benzothiazole core, sulfonyl group, and pyridylmethyl substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm), sulfonyl-linked CH (δ 3.5–4.5 ppm), and downfield shifts for amide carbonyls (δ 165–170 ppm) .
- HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+H] or [M+Na] peaks) and detects impurities .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm is standard .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or phosphodiesterases, given structural similarities to prostaglandin E2 suppressors and PDE inhibitors .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with cisplatin as a positive control .
- Antibacterial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be systematically addressed?
- Pharmacokinetic profiling : Measure solubility (logP), plasma protein binding, and metabolic stability using liver microsomes. Poor bioavailability may explain discrepancies .
- Metabolite identification : LC-MS/MS can detect active or inactive metabolites influencing in vivo results .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?
- Molecular docking : Model interactions with COX-2 or bacterial PPTase enzymes using software like AutoDock. Focus on hydrogen bonding with sulfonyl groups and π-π stacking with the benzothiazole ring .
- SAR studies : Modify substituents (e.g., replacing 4-chloro with trifluoromethyl) to enhance binding affinity. The trifluoromethyl group in related compounds improves lipophilicity and target engagement .
- Functional group masking : Introduce prodrug moieties (e.g., acetylated amines) to reduce non-specific interactions .
Q. How do reaction solvent systems impact the stereochemical outcome of N-alkylation steps?
- Polar aprotic solvents (DMF, DMSO) : Favor SN2 mechanisms, leading to inversion of configuration at chiral centers.
- Protic solvents (ethanol, acetic acid) : Promote SN1 pathways, risking racemization.
- Chiral additives : Use (R)-BINOL or cinchona alkaloids to induce enantioselectivity in asymmetric syntheses .
Q. What analytical methods resolve co-eluting impurities during HPLC purification?
- Gradient optimization : Adjust acetonitrile/water ratios (e.g., 40–80% over 20 minutes) to improve peak separation .
- Tandem columns : Employ two C18 columns in series for higher resolution.
- Mass-directed purification : Use LC-MS to isolate fractions with the target mass .
Methodological Challenges and Solutions
Q. How can low yields in the final coupling step be mitigated?
- Activating agents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride), which enhances coupling efficiency for sterically hindered amines .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 30 minutes at 100°C) .
- Protecting groups : Temporarily protect reactive sites (e.g., Boc on pyridyl nitrogen) to prevent side reactions .
Q. What computational tools predict metabolic liabilities in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
